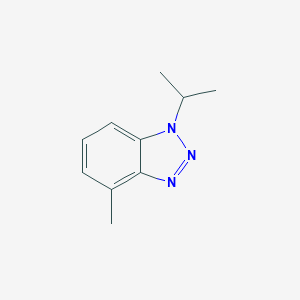
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene
Overview
Description
“2,4-Bis(bromomethyl)-1,3,5-triethylbenzene” is likely a derivative of benzene, where two of the hydrogen atoms on the benzene ring are replaced by bromomethyl groups and three others by ethyl groups .
Molecular Structure Analysis
The molecular structure of this compound would consist of a benzene ring substituted with bromomethyl and ethyl groups. The exact spatial arrangement of these groups could be determined using techniques like NMR .Chemical Reactions Analysis
The bromomethyl groups in the compound are likely to be quite reactive and could undergo various reactions, such as nucleophilic substitution or elimination .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility, melting point, boiling point, etc., would need to be determined experimentally .Scientific Research Applications
Catalytic Applications in Aqueous Solutions : Türkmen, Can, and Çetinkaya (2009) studied the catalytic applications of compounds derived from 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in Suzuki-Miyaura and Heck-Mirozoki cross-coupling reactions, demonstrating their efficiency in catalysis in aqueous solutions (Türkmen, Can, & Çetinkaya, 2009).
Synthesis of Molecular Scaffolds : Wallace et al. (2005) reported the use of derivatives of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene as scaffolds for molecular receptors, highlighting their versatility in molecular scaffold synthesis (Wallace et al., 2005).
Coordination Chemistry : Walsdorff et al. (1999) explored the coordination chemistry of CuI with a ligand derived from 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, showing its potential in creating a defined proximity of copper species (Walsdorff et al., 1999).
Polymer Science : Yang et al. (2018) utilized derivatives of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene in the fabrication of crosslinked polybenzimidazole membranes for high-temperature proton exchange membrane fuel cells, demonstrating improved membrane properties (Yang et al., 2018).
Supramolecular Chemistry : Szlachcic, Migda, and Stadnicka (2007) studied the solvates of derivatives of 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene, revealing insights into the crystal structures and molecular interactions in these solvates (Szlachcic, Migda, & Stadnicka, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-bis(bromomethyl)-1,3,5-triethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2/c1-4-10-7-11(5-2)14(9-16)12(6-3)13(10)8-15/h7H,4-6,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPICIYNHRQVDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1CBr)CC)CBr)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447850 | |
| Record name | 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |
CAS RN |
190779-61-4 | |
| Record name | 2,4-Bis(bromomethyl)-1,3,5-triethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)
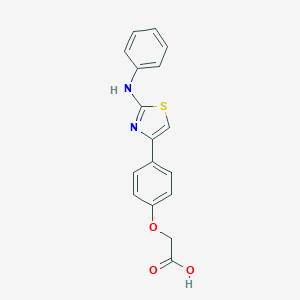
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
![4-fluoro-7-methyl-1H-benzo[d]imidazole](/img/structure/B68285.png)


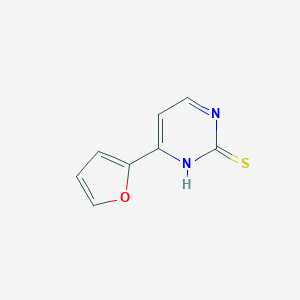

![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)
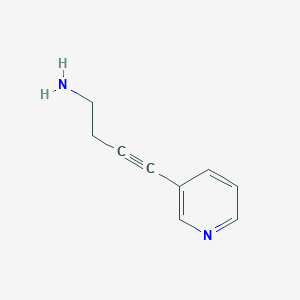
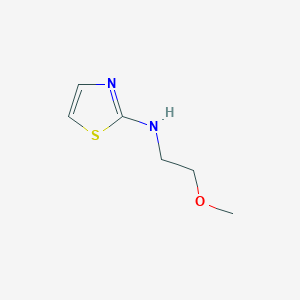
![cis-2-Benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B68304.png)
![7-Methoxy-1H-pyrrolo[2,3-C]pyridine](/img/structure/B68310.png)
